molecular formula C17H34O2 B14320279 Undecyl hexanoate CAS No. 103677-76-5

Undecyl hexanoate

Cat. No.: B14320279
CAS No.: 103677-76-5
M. Wt: 270.5 g/mol
InChI Key: PCUSXIRIPAHAHT-UHFFFAOYSA-N
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Description

Undecyl hexanoate is an ester compound with the molecular formula C₁₇H₃₄O₂. It is formed by the esterification of undecanol (an eleven-carbon alcohol) and hexanoic acid (a six-carbon carboxylic acid). Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl hexanoate can be synthesized through a typical esterification reaction. This involves reacting undecanol with hexanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and remove the water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

Undecyl hexanoate, like other esters, can undergo several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products Formed

    Hydrolysis: Undecanol and hexanoic acid.

    Transesterification: A different ester and an alcohol.

    Reduction: Undecanol and hexanol.

Mechanism of Action

The mechanism of action of undecyl hexanoate in various applications depends on its chemical structure and properties. In drug delivery systems, for example, this compound can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed in biological systems, releasing the active compounds (undecanol and hexanoic acid) at the target site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecyl hexanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. Its hydrophobic nature makes it suitable for applications in drug delivery and as a stabilizer in emulsions .

Properties

IUPAC Name

undecyl hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-14-16-19-17(18)15-13-6-4-2/h3-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUSXIRIPAHAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341825
Record name Undecyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103677-76-5
Record name Undecyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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